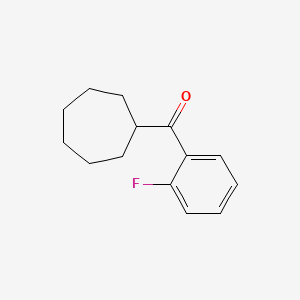

2-Fluorophenyl cycloheptyl ketone

Description

2-Fluorophenyl cycloheptyl ketone is a fluorinated aromatic ketone characterized by a seven-membered cycloheptyl ring attached to a ketone group and a 2-fluorophenyl substituent.

Propriétés

IUPAC Name |

cycloheptyl-(2-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FO/c15-13-10-6-5-9-12(13)14(16)11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCNRHINMXVORX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and General Protocol

The Friedel-Crafts acylation remains the most widely employed method for synthesizing aryl cycloalkyl ketones. For 2-fluorophenyl cycloheptyl ketone, this involves reacting cycloheptanecarbonyl chloride with 2-fluorobenzene in the presence of a Lewis acid catalyst, typically anhydrous aluminum trichloride (AlCl₃).

Key Steps:

-

Cycloheptanecarbonyl Chloride Synthesis :

Cycloheptanecarboxylic acid is treated with thionyl chloride (SOCl₂) at 0–5°C for 2 hours, yielding the acyl chloride with >99% conversion. -

Acylation Reaction :

The acyl chloride is slowly added to a mixture of 2-fluorobenzene and AlCl₃ (1.2–1.5 equivalents) in dichloromethane (DCM) at 0°C. The reaction is warmed to 25°C and stirred for 6–8 hours.

Optimization Parameters:

-

Catalyst Loading : Excess AlCl₃ (1.5 equiv) improves yield but risks side reactions (e.g., polyacylation).

-

Solvent Choice : Non-polar solvents (DCM) enhance electrophilicity of the acyl chloride.

-

Temperature Control : Maintaining ≤25°C prevents Fries rearrangement.

Performance Data:

| Parameter | Value |

|---|---|

| Yield | 78–85% |

| Purity (GC/MS) | >98% |

| Reaction Time | 8 hours |

Diels-Alder-Based Synthesis

Route Design and Adaptations

A patent-derived approach (US6881865B2) for cyclohexyl phenyl ketones was adapted for the seven-membered ring variant. The method avoids intermediate purification, enhancing scalability.

Reaction Sequence:

-

Diels-Alder Reaction :

1,3-Butadiene reacts with acrylic acid at 120–150°C under pressure to form 3-cycloheptene-1-carboxylic acid . -

Hydrogenation :

The diene is hydrogenated using Pd/C (5 wt%) at 50 bar H₂, yielding cycloheptanecarboxylic acid (>99% conversion). -

Chlorination and Friedel-Crafts :

The carboxylic acid is converted in situ to the acyl chloride using SOCl₂, followed by AlCl₃-catalyzed acylation with 2-fluorobenzene.

Advantages:

Limitations:

-

Pressure Requirements : Hydrogenation necessitates specialized reactors.

-

Catalyst Cost : Pd/C increases production expenses.

Grignard Reaction and Oxidation

Two-Step Synthesis

An alternative route involves nucleophilic addition of a cycloheptyl Grignard reagent to a fluorinated benzaldehyde derivative, followed by oxidation.

Procedure:

-

Grignard Addition :

Cycloheptylmagnesium bromide reacts with 2-fluorobenzaldehyde in tetrahydrofuran (THF) at −10°C: -

Oxidation :

The secondary alcohol is oxidized to the ketone using pyridinium chlorochromate (PCC) in DCM (12 hours, 25°C).

Yield Comparison:

| Step | Yield (%) |

|---|---|

| Grignard Addition | 65–70 |

| Oxidation | 85–90 |

| Overall | 55–63 |

Challenges:

-

Over-Oxidation : PCC may degrade the ketone if reaction time exceeds 15 hours.

-

Moisture Sensitivity : Grignard reagents require rigorous anhydrous conditions.

Continuous Flow Synthesis

Industrial-Scale Production

Recent advancements in flow chemistry enable high-throughput synthesis. A tubular reactor system achieves:

Setup:

-

Reactor 1 : Chlorination of cycloheptanecarboxylic acid (SOCl₂, 40°C).

-

Reactor 2 : Friedel-Crafts acylation (AlCl₃, 50°C).

Benefits:

-

Precision : Real-time monitoring reduces by-product formation.

-

Safety : Minimized exposure to volatile reagents (e.g., SOCl₂).

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Scalability | Cost ($/kg) |

|---|---|---|---|

| Friedel-Crafts | 78–85 | High | 120–150 |

| Diels-Alder Route | 70–75 | Moderate | 200–220 |

| Grignard/Oxidation | 55–63 | Low | 300–350 |

| Continuous Flow | 80–82 | High | 100–130 |

Key Recommendations

-

Lab-Scale : Friedel-Crafts offers simplicity and reproducibility.

-

Industrial : Continuous flow systems optimize throughput and cost.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Fluorophenyl cycloheptyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products Formed:

Oxidation: Formation of 2-fluorobenzoic acid.

Reduction: Formation of 2-fluorophenyl cycloheptyl alcohol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediary Role

2-Fluorophenyl cycloheptyl ketone is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives that are crucial in the development of pharmaceuticals and agrochemicals. The compound's synthesis typically involves the reaction of 2-fluorobenzoyl chloride with cycloheptanone, often facilitated by bases such as pyridine or triethylamine under anhydrous conditions.

Comparison with Analogous Compounds

The compound's unique properties can be contrasted with those of similar compounds, such as 2-fluorophenyl cyclopentyl ketone and 2-fluorophenyl cyclohexyl ketone. The size and flexibility of the cycloheptyl ring contribute to distinct reactivity profiles, influencing its interactions with other molecules.

| Compound Name | Structure Characteristics | Applications |

|---|---|---|

| 2-Fluorophenyl Cycloheptyl Ketone | Cycloheptyl ring enhances flexibility | Intermediate in drug synthesis |

| 2-Fluorophenyl Cyclopentyl Ketone | Smaller ring size affects reactivity | Used in synthesizing fluoroketamine |

| 2-Fluorophenyl Cyclohexyl Ketone | Intermediate stability varies due to ring size | Applications in photoinitiators |

Biological and Medicinal Applications

Drug Design and Development

In medicinal chemistry, 2-fluorophenyl cycloheptyl ketone is being investigated for its potential as a pharmacophore. The presence of fluorine is known to enhance metabolic stability and bioavailability, making it a valuable candidate for drug development. Its interaction with biological targets can modulate enzyme activity or receptor binding, influencing therapeutic outcomes.

Case Study: Pharmacological Potential

Research has indicated that compounds containing fluorinated groups often exhibit improved pharmacokinetic properties. For instance, studies exploring the synthesis of fluorinated ketones have shown that they can effectively bind to target proteins, enhancing their biological activity. This has implications for developing new treatments for diseases where traditional compounds may fall short.

Industrial Applications

Agrochemicals and Materials Science

The compound is also employed in the formulation of agrochemicals due to its stability and reactivity. It serves as a building block for synthesizing pesticides and herbicides that require specific chemical properties for efficacy. Additionally, its use in materials science includes applications in developing new polymers and coatings that require enhanced durability and performance characteristics.

Production Methods

Industrial production methods for 2-fluorophenyl cycloheptyl ketone mirror synthetic laboratory procedures but are optimized for scale. Automated reactors and continuous flow systems are used to ensure consistent quality and yield while minimizing by-products.

Mécanisme D'action

The mechanism of action of 2-Fluorophenyl cycloheptyl ketone involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The fluorine atom can influence the compound’s electronic properties, enhancing its binding affinity and selectivity for target proteins .

Comparaison Avec Des Composés Similaires

Structural and Electronic Effects

The reactivity and biological activity of fluorophenyl ketones are influenced by:

- Ring size : Cycloheptyl (7-membered), cyclohexyl (6-membered), and cyclopentyl (5-membered) rings exhibit distinct steric and electronic profiles.

- Substituents : Fluorine’s electronegativity alters electron density, affecting hydrogen bonding and metabolic stability compared to chlorine or hydrogen substituents.

Table 1: Structural Comparison of Selected Ketones

*Calculated based on analogous structures.

Reactivity in Reduction Reactions

Reduction kinetics with sodium borohydride correlate with ring strain:

- Cyclopropyl phenyl ketone : Slowest reaction due to high angular strain .

- Cyclohexyl phenyl ketone : Faster than cyclopropyl but slower than cyclopentyl analogs .

- Hypothesized cycloheptyl analogs : Expected higher reaction rates than cyclohexyl due to reduced strain, though experimental data is lacking .

Table 2: Relative Reduction Rates (NaBH₄)

Activité Biologique

2-Fluorophenyl cycloheptyl ketone (2-FPCHK) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthetic routes, and relevant research findings.

Chemical Structure : The molecular formula of 2-FPCHK is C13H13FO, characterized by a fluorine atom on the phenyl ring and a cycloheptyl ketone structure.

Synthesis : The synthesis typically involves the reaction of 2-fluorobenzoyl chloride with cycloheptanone in the presence of a base such as pyridine or triethylamine under anhydrous conditions. This process can be scaled for industrial production using automated systems to optimize yield and minimize by-products.

The biological activity of 2-FPCHK is largely attributed to its interaction with specific molecular targets, which may include various enzymes and receptors. The presence of the fluorine atom enhances the compound's electronic properties, potentially increasing its binding affinity and selectivity for target proteins. This interaction can modulate enzymatic activities, influencing various biochemical pathways.

Biological Activity

Pharmacological Potential : Research indicates that 2-FPCHK may serve as a pharmacophore in drug design. Its structural features contribute to improved metabolic stability and bioavailability of drug candidates. The compound has been investigated for its potential anti-inflammatory and analgesic effects, although detailed studies are still required to establish these properties conclusively.

Comparative Analysis

To understand the unique properties of 2-FPCHK, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Fluorophenyl cyclopentyl ketone | Smaller ring structure; less steric hindrance | Lower binding affinity |

| 2-Fluorophenyl cyclohexyl ketone | Intermediate ring size; moderate activity | Moderate binding affinity |

| 2-Fluorophenyl cycloheptyl ketone | Larger, flexible ring; enhanced stability | Potentially higher activity |

Case Studies and Research Findings

- Antimalarial Activity : In studies targeting Plasmodium falciparum, compounds similar to 2-FPCHK have shown promising results against NADH:ubiquinone oxidoreductase (PfNDH2), indicating potential applications in antimalarial therapies .

- Enzyme Interaction Studies : Investigations into the interaction of 2-FPCHK with various enzymes have revealed that it can act as an inhibitor or modulator, affecting pathways critical for cellular metabolism and disease progression .

- In Vivo Studies : Preliminary animal studies indicate that formulations containing 2-FPCHK exhibit notable efficacy in reducing parasitic loads in murine models infected with Plasmodium berghei. These findings suggest that further development could lead to effective treatments for malaria .

Q & A

Q. What are the common synthetic routes for preparing 2-fluorophenyl cycloheptyl ketone in laboratory settings?

- Methodological Answer : Two primary methods are documented:

- Grignard Reaction : Cycloheptanecarbonitrile reacts with phenylmagnesium bromide, followed by acid hydrolysis to yield cycloheptyl phenyl ketone (73% yield). Subsequent bromination introduces functionalization .

- SmI₂-Mediated Fragmentation : Cyclopropyl ketones are fragmented using SmI₂ with acidic workup, achieving 84% yield of cycloheptyl ketones. This method avoids side reactions associated with acid-catalyzed pathways .

- Pinacol Rearrangement : Cyclohexanol derivatives undergo acid- or boron trifluoride-mediated rearrangements to form seven-membered rings, though yields depend on reaction conditions (e.g., 81% with aqueous HClO₄ vs. 88% with BF₃ in aprotic media) .

Q. How is the ketone functionality in 2-fluorophenyl cycloheptyl ketone modified for biological activity studies?

- Methodological Answer :

- Reductive Amination : Sodium borohydride reduces the ketone to a secondary alcohol, which is then functionalized via reductive amination to introduce amino groups. This approach was used to generate analogs for protein kinase C (PKC) inhibition assays .

- Oxidation/Reduction : The ketone can be oxidized to carboxylic acids using KMnO₄ or reduced to secondary alcohols with NaBH₄/LiAlH₄, enabling diversification for structure-activity relationship (SAR) studies .

Q. Which analytical techniques are recommended for characterizing 2-fluorophenyl cycloheptyl ketone and verifying its purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, particularly the fluorophenyl and cycloheptyl moieties.

- Mass Spectrometry (MS) : High-resolution MS validates molecular formula and purity.

- Chromatography : HPLC or GC-MS assesses purity, with retention times compared to standards. Experimental protocols should align with journal guidelines for reproducibility .

Advanced Research Questions

Q. How does ring size influence the reactivity of cycloalkyl phenyl ketones in nucleophilic addition reactions?

- Methodological Answer : Kinetic studies on NaBH₄ reduction reveal reactivity trends: cyclopropyl phenyl ketone (low reactivity due to angular strain) < cyclobutyl < cyclopentyl < cyclohexyl. Theoretical modeling suggests cycloheptyl phenyl ketone may exhibit higher reactivity than cyclohexyl analogs, though experimental data is limited. Researchers should conduct comparative kinetic assays with controlled hydride sources and temperatures .

Q. What challenges arise in dehydrogenating cycloheptyl ketones to achieve dienones, and how can they be addressed?

- Methodological Answer : Dehydrogenation of cycloheptyl ketones (e.g., to dienones) is hindered by poor chemoselectivity. For example, no conditions were found to dehydrogenate ketones 1.75/1.77 (from cortistatin A synthesis) without side reactions. Potential strategies:

- Catalytic Transfer Hydrogenation : Use palladium-on-carbon with quinoline as a hydrogen acceptor.

- Oxidative Methods : Explore DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or selenium dioxide, though steric hindrance may limit efficacy .

Q. How can reductive amination of 2-fluorophenyl cycloheptyl ketone be optimized for PKC inhibition studies?

- Methodological Answer :

- Step 1 : Reduce the ketone to alcohol using NaBH₄ (0°C, ethanol).

- Step 2 : React with primary amines (e.g., methylamine) in the presence of Ti(OiPr)₄ as a Lewis acid, followed by NaBH₃CN to stabilize imine intermediates.

- Assay Design : Test analogs against rat brain PKC mixtures (IC₅₀ values in Table 1 of ). Lower potency compared to staurosporine suggests further optimization of amine substituents.

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.